ML218

説明

特性

IUPAC Name |

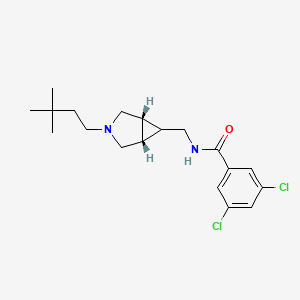

3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJIGYLGKSBYBC-ALOPSCKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346233-68-8 | |

| Record name | 1346233-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML218

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML218 is a potent and selective small-molecule inhibitor of T-type calcium channels.[1][2][3][4] Contrary to any initial hypotheses suggesting activity at Kv7.2 potassium channels, extensive research has characterized this compound as a specific blocker of the Ca(v)3 family of voltage-gated calcium channels, including Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. Quantitative data are summarized, key experimental methodologies are described, and its mechanism and discovery workflow are visually represented.

Core Mechanism of Action: Inhibition of T-Type Calcium Channels

The primary mechanism of action of this compound is the direct inhibition of low-voltage-activated T-type calcium channels.[2][3][4] These channels play a crucial role in regulating neuronal excitability, particularly in generating rhythmic firing patterns such as burst firing in thalamic and subthalamic nucleus (STN) neurons.[2]

Electrophysiological studies have demonstrated that this compound effectively reduces T-type calcium currents.[2][5] This inhibition of inward calcium flow at negative membrane potentials leads to a reduction in the amplitude of low-threshold spikes (LTS) and a suppression of rebound burst activity in STN neurons.[2][4] By modulating this burst firing, this compound can influence the pathophysiology of neurological disorders where such activity is aberrant, such as Parkinson's disease.[2][4]

Quantitative Data: Potency and Selectivity

This compound exhibits nanomolar potency against T-type calcium channel subtypes. Its inhibitory activity has been quantified using both automated patch-clamp electrophysiology and cell-based calcium flux assays. The compound shows good selectivity, with no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels noted in characterization studies.[1]

| Target | Assay Type | IC50 (nM) |

| Ca(v)3.2 | Calcium Flux | 150 |

| Ca(v)3.2 | Patch-Clamp Electrophysiology | 310 |

| Ca(v)3.3 | Patch-Clamp Electrophysiology | 270 |

Data compiled from multiple sources.[2][3][4]

Signaling Pathway and Cellular Effects

The following diagram illustrates the mechanism by which this compound modulates neuronal activity through the inhibition of T-type calcium channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML218: A Selective T-Type Calcium Channel Inhibitor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML218, a potent and selective inhibitor of T-type (CaV3) calcium channels. T-type calcium channels are low-voltage-activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and cell proliferation.[1][2] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and Parkinson's disease has made them an attractive target for therapeutic intervention.[1][3] this compound has emerged as a valuable molecular probe for studying the function of these channels and as a lead compound for the development of novel therapeutics.[3][4]

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits potent inhibitory activity against all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[4] Its selectivity for T-type channels over other voltage-gated calcium channels and other ion channels is a key feature that makes it a valuable research tool.[3][5]

| Target | Assay Type | IC50 | Reference |

| CaV3.2 | Patch-clamp Electrophysiology | 310 nM | [4][5] |

| CaV3.3 | Patch-clamp Electrophysiology | 270 nM | [4][5] |

| CaV3.2 | Calcium Flux | 150 nM | [4][6] |

| CaV1.4 | Patch-clamp Electrophysiology | ~2 µM | [7][8] |

| CaV1.2 (L-type) | Patch-clamp Electrophysiology | ~37 µM | [7][8] |

| N-type Calcium Channels | Not specified | No significant inhibition at 10 µM | [3][5] |

| KATP Potassium Channels | Not specified | No significant inhibition at 10 µM | [3][5] |

| hERG Potassium Channels | Not specified | No significant inhibition at 10 µM | [3][5] |

Signaling Pathways and Experimental Workflows

To understand the context in which this compound is studied, it is important to visualize the signaling pathways of T-type calcium channels and the typical workflow for identifying and characterizing inhibitors like this compound.

Figure 1: Simplified signaling pathway of T-type calcium channels and the inhibitory action of this compound.

The discovery and validation of a selective inhibitor like this compound follows a rigorous experimental workflow.

Figure 2: Experimental workflow for the discovery and characterization of this compound.

Experimental Protocols

The characterization of this compound has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the most critical assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel function.

-

Cell Preparation: Human embryonic kidney (HEK-293) cells stably expressing the T-type calcium channel subtype of interest (e.g., CaV3.2) are cultured under standard conditions.

-

Recording Solutions:

-

External Solution (in mM): 110 BaCl2, 10 HEPES, 1 MgCl2, adjusted to pH 7.4 with CsOH. Barium is often used in place of calcium to increase current amplitude and reduce calcium-dependent inactivation.[9]

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.3 with CsOH. Cesium is used to block potassium channels.

-

-

Voltage Protocol:

-

Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type channels are in a resting, available state.[10][11]

-

A depolarizing voltage step (e.g., to -30 mV) is applied to elicit a T-type current.[10][11]

-

The effect of this compound is determined by comparing the current amplitude before and after application of the compound.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percent inhibition of the T-type current against the concentration of this compound. The IC50 value is calculated by fitting the data to a Hill equation.

Fluorescence-Based Calcium Flux Assays

These assays are suitable for high-throughput screening to identify initial hit compounds.[12]

-

Cell Preparation: HEK-293 cells expressing the target T-type calcium channel are plated in 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Assay Buffer: A buffer containing a low concentration of potassium (e.g., 5 mM) is used to maintain a resting membrane potential.

-

Compound Addition: this compound or other test compounds are added to the wells.

-

Depolarization: A solution with a high concentration of potassium (e.g., 90 mM) is added to depolarize the cell membrane and activate the T-type calcium channels.

-

Signal Detection: The change in fluorescence, indicating an influx of calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The inhibition of the calcium influx by this compound is calculated and used to determine its potency.

In Vivo Models: Haloperidol-Induced Catalepsy

This rodent model is used to assess the potential of compounds to treat motor symptoms associated with Parkinson's disease.

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Procedure:

-

Animals are pre-treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection.[3]

-

After a set period, catalepsy is induced by the administration of haloperidol, a dopamine D2 receptor antagonist.

-

Catalepsy is assessed at various time points by measuring the time it takes for the animal to remove its paws from an elevated bar (bar test).

-

-

Data Analysis: The duration of catalepsy in the this compound-treated group is compared to the vehicle-treated group to determine the efficacy of the compound.[3]

Conclusion

This compound is a well-characterized, potent, and selective T-type calcium channel inhibitor. Its favorable pharmacological profile, including brain penetrance, makes it an invaluable tool for investigating the physiological and pathophysiological roles of T-type calcium channels.[5] The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to advance the development of novel therapies targeting T-type calcium channels.

References

- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

ML218: A Technical Guide to a Novel T-Type Calcium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), identified through a high-throughput screening campaign followed by a scaffold-hopping approach. This molecule has demonstrated significant activity in preclinical models of neurological disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and an examination of its mechanism of action within relevant signaling pathways.

Discovery and Chemical Properties

This compound was discovered as part of the National Institutes of Health (NIH) Molecular Libraries Program to identify novel, potent, and selective inhibitors of T-type calcium channels.[1] The initial high-throughput screen yielded several hit compounds, which, however, could not be optimized to the desired potency.[1] Consequently, a "scaffold hopping" strategy, guided by SurflexSim, was employed, leading to the identification of this compound.[1]

Chemical Structure and Properties

The chemical structure of this compound is presented below. Its key chemical and physical properties are summarized in the subsequent table.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈N₂O₂ | PubChem |

| Molecular Weight | 352.47 g/mol | PubChem |

| IUPAC Name | N-(1-(4-methoxyphenyl)cyclohexyl)-1-methyl-1H-imidazole-4-carboxamide | PubChem |

| CAS Number | 1354631-92-7 | PubChem |

| Topological Polar Surface Area | 54.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

In Vitro Potency and Selectivity

This compound exhibits potent inhibitory activity against T-type calcium channels with selectivity over other calcium channel subtypes. The inhibitory concentrations (IC50) were determined using both calcium flux assays and patch-clamp electrophysiology.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| Calcium (Ca²⁺) Flux | Cav3.2 | 150 | [1] |

| Patch-Clamp Electrophysiology | Cav3.2 | 310 | [1] |

| Patch-Clamp Electrophysiology | Cav3.3 | 270 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of T-type calcium channels, which are low-voltage activated channels playing a crucial role in neuronal excitability. In the context of Parkinson's disease, the subthalamic nucleus (STN) of the basal ganglia exhibits abnormal burst firing, a key contributor to motor symptoms. T-type calcium channels are highly expressed in STN neurons and are implicated in the generation of these pathological firing patterns.[2] By inhibiting these channels, this compound can modulate the firing rate of STN neurons, thereby restoring more normal activity within the basal ganglia motor circuit.

Experimental Protocols

Discovery Workflow: High-Throughput Screen and Scaffold Hopping

The discovery of this compound involved a multi-step process beginning with a high-throughput screen (HTS) to identify initial hits, followed by a scaffold hopping approach to optimize potency and drug-like properties.

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Currents

Objective: To measure the inhibitory effect of this compound on T-type calcium channel currents in isolated neurons or cells expressing recombinant channels.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Micromanipulator

-

Perfusion system

-

External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)

-

Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

-

This compound stock solution in DMSO

Procedure:

-

Prepare external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on the target cell.

-

Hold the cell at a membrane potential of -100 mV to ensure availability of T-type calcium channels.

-

Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms) every 10 seconds.

-

After obtaining a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record the current amplitude in the presence of this compound until a steady-state inhibition is achieved.

-

Wash out the compound to observe the reversibility of the inhibition.

-

Construct a concentration-response curve by applying multiple concentrations of this compound and calculate the IC50 value.

Fluo-4 Calcium Flux Assay

Objective: To determine the potency of this compound in inhibiting T-type calcium channel-mediated calcium influx in a cell-based assay.

Materials:

-

Cells expressing the T-type calcium channel of interest (e.g., HEK293 cells)

-

96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Depolarizing solution (e.g., HBSS with elevated KCl concentration)

-

This compound stock solution in DMSO

-

Fluorescence plate reader

Procedure:

-

Seed cells into 96-well plates and grow to 80-90% confluency.

-

Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the growth medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Add the depolarizing solution to all wells to activate the T-type calcium channels and initiate calcium influx.

-

Immediately begin recording the fluorescence intensity over time.

-

Calculate the change in fluorescence in response to depolarization for each this compound concentration and determine the IC50 value.

Haloperidol-Induced Catalepsy in Rodents

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Haloperidol solution

-

This compound formulation for oral administration

-

Vehicle control

-

Catalepsy scoring bar (a horizontal bar raised 9 cm from the surface)

-

Stopwatch

Procedure:

-

Acclimatize the rats to the testing environment.

-

Administer this compound or vehicle orally to the rats.

-

After a predetermined time (e.g., 60 minutes) to allow for drug absorption, administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally) to induce catalepsy.

-

At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

-

To measure catalepsy, gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) is typically used.

-

Compare the descent latencies between the this compound-treated and vehicle-treated groups to determine the effect of this compound on reversing haloperidol-induced catalepsy.

Pharmacokinetic Properties

This compound has been shown to possess favorable pharmacokinetic properties, including good metabolic stability and the ability to cross the blood-brain barrier, which is crucial for a centrally acting therapeutic agent.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Cmax | PO | 10 | 0.28 | µM | [3] |

| Tmax | PO | 10 | 4 | h | [3] |

| AUC0-last | PO | 10 | 2.1 | µM*h | [3] |

| Brain/Plasma Ratio | PO | 10 | >1 | - | [3] |

Conclusion

This compound is a valuable research tool and a promising therapeutic lead for neurological disorders characterized by aberrant T-type calcium channel activity. Its well-defined chemical properties, potent and selective inhibitory profile, and demonstrated in vivo efficacy in a model of Parkinson's disease make it a subject of continued interest for drug development. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers working with this novel compound.

References

- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

ML218's Role in Modulating Neuronal Excitability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of ML218, a novel and selective T-type calcium channel inhibitor. It details the compound's mechanism of action in modulating neuronal excitability, presents key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This compound serves as a potent chemical probe for investigating the physiological and pathophysiological roles of T-type calcium channels, with potential therapeutic implications for neurological disorders such as Parkinson's disease.[1][2]

Introduction to this compound

This compound is a potent, selective, and centrally active small-molecule inhibitor of T-type calcium channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3).[1][2][3] Developed through the Molecular Libraries Probe Production Centers Network (MLPCN), this compound provides a valuable tool for the biomedical community to study the function of T-type calcium channels without the intellectual property constraints of many pharmaceutical compounds.[1][2] These channels are key regulators of neuronal excitability, particularly in controlling rhythmic burst firing in various brain regions.[1][4] The unique properties of this compound, including its high brain penetrance, make it an exceptional probe for both in vitro and in vivo investigations into the roles of T-type calcium channels in neurological health and disease.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and effects of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC_50_ (nM) | Source |

| Ca_v_3.2 | Ca²⁺ Flux | 150 | [1][2] |

| Ca_v_3.2 | Patch Clamp Electrophysiology | 310 | [1][2][3] |

| Ca_v_3.3 | Patch Clamp Electrophysiology | 270 | [1][2][3] |

Table 2: Electrophysiological Effects of this compound

| Preparation | Parameter | Concentration | Effect | Source |

| Subthalamic Nucleus (STN) Neurons | T-type Ca²⁺ Current | 3 µM | ~45% reduction | [1] |

| Dorsal Root Ganglion (DRG) Neurons | T-type Ca²⁺ Currents | 1 µM | Reversible block | [5] |

| Dorsal Root Ganglion (DRG) Neurons | TTX-sensitive Na⁺ Currents | 1 µM | No effect | [5] |

| Dorsal Root Ganglion (DRG) Neurons | Outward K⁺ Currents | 1 µM | No effect | [5] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Dosing | Source |

| Plasma Concentration | [3] | ||

| 98 nM | 3 mg/kg, p.o. | [3] | |

| 282 nM | 10 mg/kg, p.o. | [3] | |

| 1.2 µM | 30 mg/kg, p.o. | [3] | |

| Brain Concentration | [3] | ||

| 1.66 µM | 3 mg/kg, p.o. | [3] | |

| 5.03 µM | 10 mg/kg, p.o. | [3] | |

| 17.7 µM | 30 mg/kg, p.o. | [3] | |

| Brain/Plasma Ratio (AUC) | 7.4 | Not Specified | [1] |

| Terminal Half-life (t_1/2_) | ~7 hours | 1 mg/kg, IV | [3] |

Mechanism of Action: Modulation of Neuronal Excitability

This compound exerts its effects by directly blocking T-type calcium channels. These channels are low-voltage activated, meaning they open in response to small depolarizations from a hyperpolarized resting membrane potential. Their activation leads to a transient influx of Ca²⁺ ions, which contributes to the generation of low-threshold spikes (LTS). These LTS can, in turn, trigger a burst of high-frequency action potentials. This firing pattern, known as rebound burst activity, is critical in various neuronal circuits, including those in the thalamus and basal ganglia.[1]

By inhibiting T-type calcium channels, this compound reduces the Ca²⁺ influx that underlies the LTS. This action effectively dampens the ability of neurons to fire in burst mode, shifting their output towards a more regular, tonic firing pattern. This modulation of firing patterns is the core mechanism by which this compound influences neuronal excitability.[1][4] Electrophysiology studies in subthalamic nucleus (STN) neurons have demonstrated that this compound robustly inhibits T-type calcium currents, low-threshold spikes, and rebound burst activity.[1][2]

Experimental Protocols

This section details the methodologies used in the key experiments to characterize this compound.

Patch-Clamp Electrophysiology in STN Neurons

This protocol was used to measure the direct effects of this compound on T-type calcium currents and firing patterns in subthalamic nucleus (STN) neurons.[1]

Methodology:

-

Slice Preparation: Coronal brain slices containing the STN are prepared from rats.

-

Recording: Whole-cell patch-clamp recordings are performed on visually identified STN neurons.

-

Voltage-Clamp Protocol (T-type Current):

-

Neurons are held at a hyperpolarized potential to ensure T-type channels are available for opening.

-

A depolarizing voltage step is applied to elicit the T-type calcium current.

-

Currents are recorded in a control (baseline) condition.

-

This compound (e.g., 3 µM) is applied to the bath, and the T-type current is recorded again.

-

A final "washout" phase is attempted to determine the reversibility of the effect.

-

-

Current-Clamp Protocol (Rebound Burst Activity):

-

The neuron's membrane potential is recorded without clamping voltage.

-

A hyperpolarizing current pulse is injected to deinactivate T-type channels, followed by a depolarizing current pulse.

-

This protocol elicits a low-threshold spike and a burst of action potentials in the control condition.

-

The protocol is repeated after the application of this compound (e.g., 3 µM) to observe the reduction in rebound burst firing.

-

In Vivo Haloperidol-Induced Catalepsy Model

This preclinical model for Parkinson's disease assesses the ability of a test compound to reverse a cataleptic state induced by a dopamine antagonist.[1]

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Catalepsy Induction: A cataleptic state is induced by the administration of the dopamine D2 receptor antagonist haloperidol (e.g., 0.75 mg/kg).

-

Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 1, 3, 10, and 30 mg/kg) at a set time after haloperidol administration.

-

Behavioral Assessment: Catalepsy is measured at multiple time points. A common method involves placing the rat's forepaws on a raised bar and measuring the time until it removes them (descent latency). A failure to correct its posture within a specific time is scored as catalepsy.

-

Data Analysis: The reversal of the cataleptic state by this compound is compared to a vehicle control and often a positive control, such as an A₂A adenosine receptor antagonist.

Signaling Pathways and Therapeutic Rationale

In Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra leads to significant changes in the activity of the basal ganglia, a group of subcortical nuclei critical for motor control. One key alteration is the hyperactivity and abnormal burst firing of neurons in the subthalamic nucleus (STN).[1] This aberrant STN activity is driven, in part, by T-type calcium channels.

The overactive STN provides excessive excitatory input to the output nuclei of the basal ganglia, which in turn leads to increased inhibition of the thalamus and cortex, contributing to the motor deficits seen in Parkinson's disease. By inhibiting T-type calcium channels in STN neurons, this compound reduces their pathological burst firing. This normalization of STN activity is hypothesized to rebalance the basal ganglia circuitry and alleviate motor symptoms.[1][2]

Conclusion

This compound is a highly selective and potent T-type calcium channel inhibitor that effectively modulates neuronal excitability by suppressing rebound burst firing. Its favorable pharmacokinetic profile, including excellent brain penetration, makes it a valuable research tool for dissecting the roles of T-type channels in vivo. The efficacy of this compound in preclinical models of Parkinson's disease highlights the therapeutic potential of targeting T-type calcium channels for neurological disorders characterized by aberrant neuronal firing patterns.[1][2][3] This guide provides the core technical information required for researchers and drug development professionals to understand and utilize this compound in their studies.

References

- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of ML218 in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) that has demonstrated significant therapeutic potential in a range of preclinical models of neurological disorders. As a centrally active compound capable of crossing the blood-brain barrier, this compound has shown efficacy in models of Parkinson's disease, neuropathic pain, and cerebral ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core preclinical findings for this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of T-type calcium channel modulators in neurology.

Introduction

T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are low-voltage activated channels that play a crucial role in regulating neuronal excitability and signaling pathways.[1][2] Dysregulation of these channels has been implicated in the pathophysiology of various neurological disorders, including Parkinson's disease, epilepsy, neuropathic pain, and sleep disturbances.[1][2] This has made them an attractive target for therapeutic intervention.

This compound has emerged as a promising small molecule inhibitor of T-type calcium channels.[1][2] It exhibits high potency and selectivity for all three CaV3 isoforms and possesses favorable pharmacokinetic properties, including oral bioavailability and brain penetration.[1] Preclinical research has highlighted the potential of this compound in mitigating the symptoms and underlying pathology in several neurological disease models.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the activity of T-type calcium channels.[1] This inhibition reduces the influx of calcium into neurons, thereby modulating neuronal excitability and downstream signaling cascades. In the context of neurological disorders, this mechanism is thought to counteract the aberrant neuronal firing patterns and calcium dyshomeostasis that contribute to disease progression.

Signaling Pathway

The inhibition of T-type calcium channels by this compound in dorsal root ganglion (DRG) neurons, which are critically involved in pain perception, leads to a reduction in neuronal excitability. This is achieved by blocking the influx of calcium that would otherwise contribute to the generation and propagation of action potentials. The downstream consequences of this inhibition include a decrease in the release of neurotransmitters involved in pain signaling. The CaV3.2 and CaV3.3 isoforms are particularly implicated in this process.[3]

Preclinical Efficacy

This compound has been evaluated in several preclinical models of neurological disorders, demonstrating its potential as a versatile therapeutic agent.

Parkinson's Disease

In a rodent model of Parkinson's disease, this compound was shown to be orally efficacious in reversing haloperidol-induced catalepsy.[1] This model is used to assess motor deficits analogous to those seen in Parkinson's disease.

Neuropathic Pain

A significant body of evidence supports the potential of this compound in the treatment of neuropathic pain. A grant proposal abstract indicates that this compound has been tested and found to mitigate chronic pain in three distinct rat models: spared nerve injury, streptozotocin-induced diabetic neuropathy, and reserpine-induced chronic pain.[4]

Cerebral Ischemia-Reperfusion Injury

A recent study investigated the neuroprotective effects of this compound in a mouse model of cerebral ischemia-reperfusion (CI/R) injury. The study found that this compound administration recuperated CI/R-induced impairments in behavior, and reduced cerebral infarction and edema.[5] The protective effects were associated with a decrease in brain and serum markers of inflammation, oxidative stress, and calcium-binding proteins.[5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) | Reference |

| CaV3.2 | Ca²⁺ Flux | 150 | [1] |

| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1] |

| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Route | Reference |

| Brain Concentration (10 mg/kg) | 5.03 µM | Oral | [1] |

| Plasma Concentration (10 mg/kg) | 282 nM | Oral | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Haloperidol-Induced Catalepsy in Rats

This protocol is a standard method for inducing a cataleptic state in rodents to model the motor deficits of Parkinson's disease.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical procedure to induce persistent neuropathic pain in rodents.

-

Anesthesia: The animal is anesthetized.

-

Incision: A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.[6][7]

-

Wound Closure: The muscle and skin are closed in layers.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments applied to the lateral plantar surface of the hind paw (the sural nerve territory).[6]

Streptozotocin-Induced Diabetic Neuropathy Model

This model mimics the painful neuropathy that can develop as a complication of diabetes.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.

-

Confirmation of Diabetes: Blood glucose levels are monitored to confirm the development of hyperglycemia.

-

Behavioral Testing: Nociceptive thresholds are assessed using tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[8]

Reserpine-Induced Chronic Pain Model

This model is used to induce a state of widespread pain and is considered a model for conditions like fibromyalgia.

-

Reserpine Administration: Animals are treated with reserpine, which depletes monoamines, leading to a pain-like state.[9]

-

Behavioral Assessment: Mechanical sensitivity is measured using the von Frey test.[10]

Cerebral Ischemia-Reperfusion (CI/R) Injury Model

This model simulates the effects of a stroke followed by the restoration of blood flow.

-

Induction of Ischemia: The common carotid arteries are occluded to induce cerebral ischemia.[5]

-

Reperfusion: After a defined period of occlusion, the clamps are removed to allow for reperfusion.[5]

-

Drug Administration: this compound (5 and 10 mg/kg) or vehicle is administered intraperitoneally.[5]

-

Assessments: Behavioral tests (e.g., Morris water maze for learning and memory, rota-rod for motor coordination), neurological deficit scoring, and measurement of cerebral infarct volume and edema are performed. Biochemical analyses of brain and serum are also conducted.[5]

Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings are used to measure the effect of this compound on T-type calcium currents in neurons.

Potential in Other Neurological Disorders

The known mechanism of action of T-type calcium channel inhibitors suggests that this compound may have therapeutic potential in other neurological disorders.

Epilepsy

Given that T-type calcium channels are implicated in the generation of seizures, particularly absence seizures, this compound represents a candidate for investigation in preclinical epilepsy models. Standard models for such investigations include the pentylenetetrazol (PTZ)-induced seizure model and the maximal electroshock seizure (MES) model.[1][11] To date, no specific studies on this compound in these models have been identified.

Sleep Disorders

While there is no direct evidence for the use of this compound in sleep disorders, the role of T-type calcium channels in regulating sleep-wake cycles suggests this as a potential area for future research.

Conclusion and Future Directions

This compound is a potent and selective T-type calcium channel inhibitor with a promising preclinical profile for the treatment of several neurological disorders. Its efficacy in models of Parkinson's disease, neuropathic pain, and cerebral ischemia-reperfusion injury highlights its potential as a broad-spectrum neurotherapeutic agent.

Further preclinical research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Epilepsy: Evaluation of this compound in established preclinical models of seizures and epilepsy.

-

Chronic Dosing Studies: Assessment of the long-term efficacy and safety of this compound in chronic models of neurological disease.

-

Biomarker Development: Identification of biomarkers to track the target engagement and therapeutic response to this compound.

-

Clinical Translation: As of the latest searches, there is no evidence of this compound having entered clinical trials. The robust preclinical data package suggests that this would be the next logical step in its development.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-type Ca2+ channels play a dual role in modulating the excitability of dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral characterization of pentylenetetrazol-induced seizures in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound modulates calcium binding protein, oxidative stress, and inflammation during ischemia-reperfusion brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidences for amelioration of reserpine-induced fibromyalgia in rat by low dose of gamma irradiation and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spontaneous pain-associated facial expression and efficacy of clinically used drugs in the reserpine-induced rat model of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

ML218: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML218 is a potent and selective T-type calcium channel inhibitor that has demonstrated potential as a therapeutic agent for Parkinson's disease (PD). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation in preclinical models of PD. The information presented is intended to guide researchers and drug development professionals in the investigation and application of this compound for Parkinson's disease research.

Mechanism of Action

In the pathophysiology of Parkinson's disease, the basal ganglia circuitry is significantly altered, leading to the characteristic motor symptoms. A key feature of this altered circuitry is the hyperactivity of the subthalamic nucleus (STN). This hyperactivity is driven, in part, by the abnormal burst firing of STN neurons, which is dependent on T-type calcium channels.

This compound exerts its therapeutic effect by selectively inhibiting these T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) in STN neurons.[1][2][3] By blocking the influx of calcium through these channels, this compound effectively reduces the low-threshold spike and rebound burst activity that characterizes the pathological firing pattern of STN neurons in the parkinsonian state.[1][2][3] This normalization of STN neuronal activity helps to rebalance the basal ganglia circuitry, thereby alleviating motor deficits.

Quantitative Data

The inhibitory activity of this compound on T-type calcium channels has been quantified through various in vitro assays. The following table summarizes the key potency data for this compound.

| Assay Type | Target | IC₅₀ Value | Reference |

| Calcium (Ca²⁺) Flux Assay | Caᵥ3.2 | 150 nM | [1][3] |

| Patch Clamp Electrophysiology | Caᵥ3.2 | 310 nM | [1][3] |

| Patch Clamp Electrophysiology | Caᵥ3.3 | 270 nM | [1][3] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of this compound in the Subthalamic Nucleus

Caption: Mechanism of this compound action on T-type calcium channels in STN neurons.

Experimental Workflow for Haloperidol-Induced Catalepsy in Rats

Caption: Workflow for assessing this compound efficacy in the haloperidol-induced catalepsy model.

Experimental Workflow for Behavioral Assessment in MPTP-Treated Monkeys

Caption: Workflow for evaluating this compound in the MPTP-induced primate model of Parkinson's disease.

Experimental Protocols

Patch Clamp Electrophysiology for T-type Calcium Channel Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on T-type calcium channels in isolated neurons. Specific parameters may require optimization based on the cell type and recording equipment.

Objective: To measure the effect of this compound on T-type calcium currents in STN neurons.

Materials:

-

Acutely dissociated or cultured STN neurons

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): e.g., 120 tetraethylammonium chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.

-

Internal solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH adjusted to 7.2 with CsOH.

-

This compound stock solution (in DMSO) and final dilutions in external solution.

Procedure:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Obtain a gigaseal on an isolated STN neuron and establish a whole-cell recording configuration.

-

Voltage-clamp the neuron at a holding potential of -100 mV to ensure the availability of T-type calcium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

-

Perfuse the neuron with the external solution containing a known concentration of this compound (e.g., 1 µM).

-

Repeat the voltage-step protocol to record T-type calcium currents in the presence of this compound.

-

Wash out the this compound with the control external solution and record the recovery of the current.

-

Analyze the peak current amplitude at each voltage step before, during, and after this compound application to determine the percentage of inhibition.

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the anti-parkinsonian-like effects of compounds.

Objective: To evaluate the ability of this compound to reverse haloperidol-induced catalepsy.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Haloperidol solution (1 mg/mL in saline with 2% Tween 80)

-

This compound suspension (in a suitable vehicle, e.g., 0.5% methylcellulose)

-

Catalepsy bar (a horizontal wooden or glass rod, 1 cm in diameter, elevated 9 cm from the base).

-

Stopwatch

Procedure:

-

Acclimatize rats to the testing environment for at least 3 days prior to the experiment.

-

On the day of the experiment, administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).

-

After 30-60 minutes, administer haloperidol (1 mg/kg) intraperitoneally (i.p.) to all animals.

-

At predetermined time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.

-

To assess catalepsy, gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.

-

Compare the descent latencies between the this compound-treated and vehicle-treated groups. A significant reduction in descent latency in the this compound group indicates an anti-cataleptic effect.[4][5]

Behavioral Assessment in MPTP-Treated Monkeys

The MPTP-treated non-human primate model is a gold standard for preclinical evaluation of anti-parkinsonian therapies.

Objective: To assess the effect of this compound on motor symptoms in a primate model of Parkinson's disease.

Materials:

-

Rhesus or Cynomolgus monkeys

-

MPTP hydrochloride

-

This compound solution for subcutaneous (s.c.) injection

-

A standardized parkinsonian rating scale for monkeys

-

Video recording equipment for behavioral analysis

Procedure:

-

Conduct baseline behavioral assessments and motor scoring using a standardized scale.

-

Induce a stable parkinsonian state by repeated systemic injections of MPTP. The dosing regimen should be carefully titrated for each animal to achieve a moderate and stable level of parkinsonism.

-

Once a stable parkinsonian phenotype is established, begin the treatment phase.

-

Administer this compound (e.g., 1, 10, or 30 mg/kg, s.c.) or vehicle in a crossover or parallel-group design.

-

Conduct detailed behavioral observations and motor scoring at regular intervals after drug administration. Scoring should be performed by trained observers who are blinded to the treatment conditions.

-

Key parameters to assess include: tremor, posture, gait, bradykinesia, balance, and gross motor skills.

-

Analyze the change in parkinsonian scores from baseline and compare the effects of this compound to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the role of T-type calcium channels in the pathophysiology of Parkinson's disease. Its demonstrated efficacy in preclinical models warrants further investigation into its therapeutic potential. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the promise of this compound as a novel treatment for Parkinson's disease.

References

- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 5. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating ML218 in Models of Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a complex neurological disorder characterized by recurrent seizures, affecting millions worldwide. The underlying pathophysiology often involves aberrant neuronal excitability, making ion channels prime therapeutic targets. Among these, T-type calcium channels (Cav3) have emerged as a significant player in the generation of abnormal rhythmic brain activity associated with certain seizure types, particularly absence seizures. ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which has demonstrated central nervous system activity and a favorable pharmacokinetic profile.[1][2] While this compound has been primarily characterized in models of Parkinson's disease, its mechanism of action strongly suggests therapeutic potential for epilepsy.[1][2] However, a notable gap exists in the literature regarding its direct evaluation in established preclinical models of epilepsy.

This technical guide provides a comprehensive overview of the available data on this compound, its putative target in the context of epilepsy, and a summary of findings for other potent and selective T-type calcium channel inhibitors in relevant epilepsy models. This information is intended to serve as a valuable resource for researchers designing preclinical studies to investigate the anti-seizure and disease-modifying potential of this compound.

This compound: Profile of a Selective T-Type Calcium Channel Inhibitor

This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. It exhibits high affinity for T-type calcium channels with good selectivity over other ion channels.

Quantitative Data: Pharmacology and Pharmacokinetics of this compound

| Parameter | Value | Species | Assay Type | Reference |

| Pharmacology | ||||

| Cav3.2 IC50 | 310 nM | Human | Patch-clamp electrophysiology | [2] |

| Cav3.3 IC50 | 270 nM | Human | Patch-clamp electrophysiology | [2] |

| Pharmacokinetics | ||||

| Brain Penetration (Brain/Plasma Ratio) | >1 | Rat | In vivo | [1] |

| Oral Bioavailability | Good | Rat | In vivo | [1] |

| Half-life (t1/2) | ~7 hours | Rat | Intravenous | [1] |

The Role of T-Type Calcium Channels in Epilepsy

T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and rhythmic firing patterns, particularly in thalamocortical circuits.[3][4] Dysregulation of these channels has been strongly implicated in the pathophysiology of generalized epilepsies, especially absence seizures, which are characterized by spike-wave discharges on EEG.[3][5] Furthermore, evidence suggests the involvement of T-type calcium channels in temporal lobe epilepsy (TLE), with increased expression of Cav3.2 channels observed in animal models.[3][6] Therefore, pharmacological inhibition of T-type calcium channels presents a rational therapeutic strategy for seizure control and potentially for modifying the progression of epilepsy.[3][6]

Efficacy of Analogous T-Type Calcium Channel Inhibitors in Epilepsy Models

In the absence of direct data for this compound, the efficacy of other potent and selective T-type calcium channel inhibitors, such as Z944 and ACT-709478, in preclinical epilepsy models provides valuable insights into the potential anti-epileptic profile of this class of compounds.

Quantitative Data: Efficacy of Z944 and ACT-709478

| Compound | Epilepsy Model | Species | Efficacy Measure | Result | Reference |

| Z944 | Amygdala Kindling (TLE model) | Rat | Seizure Progression | Significantly delayed the development of generalized seizures. | [6] |

| Kainic Acid-induced Status Epilepticus (TLE model) | Rat | Spontaneous Recurrent Seizures | Reduced seizure frequency by ~98% post-treatment. | [7] | |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Spike-Wave Discharges | Potently suppressed the number and duration of absence seizures. | [5] | |

| ACT-709478 | Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rats (Absence epilepsy) | Rat | Seizure Number and Duration | Reduced the number and cumulative duration of seizures. | [8] |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Seizure Number and Duration | Reduced the number and cumulative duration of seizures. | [8] | |

| Audiogenic Seizure-Sensitive Mice | Mouse | Seizure Severity | Reduced the severity of induced audiogenic seizures. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate T-type calcium channel inhibitors in epilepsy models.

Amygdala Kindling Model in Rats

This model is widely used to study temporal lobe epilepsy and the process of epileptogenesis.

-

Animal Subjects: Adult male Wistar or Sprague-Dawley rats.

-

Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted in the basolateral amygdala.

-

Kindling Stimulation: After a recovery period, a daily electrical stimulation (e.g., 1-second train of 60 Hz biphasic square wave pulses) is delivered. The initial current is sub-threshold for inducing an afterdischarge.

-

Seizure Scoring: Seizure severity is scored behaviorally using a standardized scale (e.g., Racine scale).

-

Kindling Progression: Stimulations are repeated daily until a stable, fully kindled state (e.g., five consecutive Class V seizures) is reached.

-

Drug Testing: The test compound (e.g., Z944) or vehicle is administered prior to the kindling stimulation, and its effect on seizure class and duration is recorded.[6] To assess effects on epileptogenesis, the drug is administered before each stimulation during the kindling acquisition phase.[6]

Genetic Absence Epilepsy Rat Models (GAERS and WAG/Rij)

These are genetic models that spontaneously exhibit absence-like seizures with characteristic spike-wave discharges (SWDs).

-

Animal Subjects: Male rats from the GAERS or WAG/Rij strains.

-

EEG Electrode Implantation: Under anesthesia, screw electrodes are implanted over the cortex for electroencephalogram (EEG) recording.

-

Baseline EEG Recording: After recovery, baseline EEG is recorded for a defined period to determine the spontaneous frequency and duration of SWDs.

-

Drug Administration: The test compound (e.g., ACT-709478) or vehicle is administered (e.g., intraperitoneally or orally).

-

Post-treatment EEG Recording: EEG is continuously recorded for several hours post-administration to assess the effect on the number and cumulative duration of SWDs.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of T-Type Calcium Channel Blockade in Neurons

Caption: this compound inhibits T-type calcium channels, reducing calcium influx and subsequent rhythmic burst firing that can lead to seizure activity.

Experimental Workflow for Evaluating Anti-Seizure Efficacy

Caption: A generalized workflow for assessing the anti-seizure efficacy of a test compound like this compound in a preclinical epilepsy model.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective T-type calcium channel inhibitor with drug-like properties that make it a compelling candidate for investigation in epilepsy. While direct preclinical data in established seizure models are currently lacking, the strong mechanistic rationale and the promising results from analogous compounds like Z944 and ACT-709478 provide a solid foundation for its evaluation. Future studies should focus on assessing the efficacy of this compound in both acute seizure models (e.g., MES, PTZ) and chronic epilepsy models (e.g., kindling, genetic models) to fully delineate its anti-seizure and potential disease-modifying profile. Such investigations will be crucial in determining the therapeutic utility of this compound for patients with epilepsy.

References

- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]

- 6. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]

- 7. Disease-modifying effects of a novel T-type calcium channel antagonist, Z944, in a model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ML218: A T-Type Calcium Channel Inhibitor with Therapeutic Potential for Essential Tremor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Essential tremor (ET) is a prevalent movement disorder characterized by involuntary rhythmic shaking. The underlying pathophysiology is linked to aberrant neuronal oscillations within the cerebello-thalamo-cortical circuit, where T-type calcium channels play a crucial role. ML218 has emerged as a potent and selective inhibitor of T-type calcium channels, presenting a promising therapeutic avenue for ET. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation as a treatment for essential tremor.

Introduction

Essential tremor (ET) is one of the most common neurological movement disorders, significantly impacting the quality of life of affected individuals.[1] The precise etiology of ET remains under investigation, but there is a strong consensus that pathological oscillatory activity within the cortico-ponto-cerebello-thalamo-cortical network is a key contributor. T-type calcium channels, particularly the Ca(v)3 subtype, are highly expressed in the neurons of this circuit and are instrumental in generating the rhythmic burst firing that underlies tremor.[2][3][4] Consequently, the inhibition of these channels presents a targeted therapeutic strategy for mitigating tremor.

This compound is a novel small molecule identified through a high-throughput screening campaign that acts as a potent and selective inhibitor of T-type calcium channels.[2][5] Its ability to cross the blood-brain barrier and modulate neuronal excitability makes it a compelling candidate for the treatment of neurological disorders such as essential tremor.[2][5] This guide synthesizes the current knowledge on this compound, with a focus on its potential application in ET.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the activity of T-type calcium channels. These low-voltage activated channels are critical in regulating neuronal firing patterns.[2][5] In the context of essential tremor, the rhythmic and synchronous firing of neurons in the inferior olive of the olivocerebellar system is thought to be a key driver of the tremor.[6] By blocking T-type calcium channels, this compound is hypothesized to dampen these pathological oscillations and thereby reduce tremor.

The proposed signaling pathway for this compound's action in mitigating essential tremor is depicted below.

Caption: Proposed mechanism of action of this compound in essential tremor.

Quantitative Data

While direct efficacy studies of this compound in animal models of essential tremor have not been identified in the reviewed literature, its in vitro potency and selectivity have been characterized. The following table summarizes the inhibitory activity of this compound against T-type calcium channel subtypes.

| Target | Assay Type | IC₅₀ (nM) | Reference |

| Ca(v)3.2 | Calcium Flux | 150 | [5] |

| Ca(v)3.2 | Patch Clamp Electrophysiology | 310 | [5] |

| Ca(v)3.3 | Patch Clamp Electrophysiology | 270 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for evaluating the therapeutic potential of this compound for essential tremor.

In Vitro Electrophysiology: Patch-Clamp Analysis of T-Type Calcium Channels

This protocol is for determining the inhibitory effect of this compound on T-type calcium currents in isolated neurons.

Objective: To quantify the IC₅₀ of this compound for Ca(v)3.2 and Ca(v)3.3 channels.

Cell Preparation:

-

Culture HEK293 cells stably expressing human Ca(v)3.2 or Ca(v)3.3 channels.

-

Dissociate cells using a standard trypsinization procedure and plate them onto glass coverslips.

-

Allow cells to adhere for at least 2 hours before recording.

Electrophysiological Recording:

-

Use whole-cell patch-clamp configuration.

-

The external solution should contain (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

-

The internal pipette solution should contain (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.25 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Obtain GΩ seals and establish whole-cell configuration.

-

Hold the membrane potential at -100 mV.

-

Elicit T-type calcium currents by applying a depolarizing step to -30 mV for 200 ms.

-

Apply this compound at various concentrations to the external solution and record the resulting inhibition of the T-type current.

Data Analysis:

-

Measure the peak inward current at each concentration of this compound.

-

Normalize the current to the control (pre-drug) current.

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀.

Caption: Workflow for in vitro patch-clamp analysis of this compound.

In Vivo Efficacy: Harmaline-Induced Tremor Model

This protocol describes a standard preclinical model for essential tremor to evaluate the efficacy of anti-tremor compounds. While specific data for this compound in this model is not yet published, this protocol outlines how its efficacy would be tested.

Objective: To assess the ability of this compound to reduce tremor in a rodent model of essential tremor.

Animals:

-

Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

Procedure:

-

Acclimate animals to the testing environment for at least 1 hour.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

-

After a predetermined pretreatment time (e.g., 30 minutes), administer harmaline hydrochloride (10-20 mg/kg, s.c. for rats; 20-30 mg/kg, i.p. for mice) to induce tremor.[3][7]

-

Place the animal in a chamber equipped with a tremor monitor (e.g., a force plate actimeter) to record motor activity.

-

Record tremor for a set duration (e.g., 30-60 minutes).

Data Analysis:

-

Perform spectral analysis on the recorded motion data to determine the power spectrum.

-

Quantify the tremor by calculating the peak power in the tremor frequency band (8-12 Hz for rats, 10-16 Hz for mice).[3]

-

Compare the tremor power in the this compound-treated group to the vehicle-treated group.

Caption: Experimental workflow for the harmaline-induced tremor model.

Discussion and Future Directions

This compound demonstrates potent and selective inhibition of T-type calcium channels, a key target in the pathophysiology of essential tremor.[2][5] The rationale for its use is strongly supported by the role of these channels in generating pathological neuronal oscillations in the cerebello-thalamo-cortical circuit.[2][3][4] While direct preclinical evidence of this compound's efficacy in a validated animal model of essential tremor is currently lacking in the public domain, the available in vitro data are highly encouraging.

Future research should prioritize the evaluation of this compound in the harmaline-induced tremor model to establish its in vivo efficacy. Furthermore, pharmacokinetic and pharmacodynamic studies in rodents will be essential to determine optimal dosing regimens and to assess brain exposure.[8] Investigating the effect of this compound on the oscillatory activity of the olivocerebellar system through in vivo electrophysiology would provide further mechanistic insights.[6][9][10][11]

Conclusion

This compound represents a promising therapeutic candidate for the treatment of essential tremor due to its potent and selective inhibition of T-type calcium channels. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and similar compounds. The progression of this compound into preclinical models of essential tremor is a critical next step in determining its clinical viability for this debilitating condition.

References

- 1. transpharmation.com [transpharmation.com]

- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemical suppression of harmaline-induced body tremor yields recovery of pairwise neuronal coherence in cerebellar nuclei neurons [frontiersin.org]

- 5. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cerebellar Oscillations in Familial and Sporadic Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdsabstracts.org [mdsabstracts.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. The olivo-cerebellar system: a key to understanding the functional significance of intrinsic oscillatory brain properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Olivary subthreshold oscillations and burst activity revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inferior Olive Oscillations Gate Transmission of Motor Cortical Activity to the Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

The T-Type Calcium Channel Inhibitor ML218: A Technical Whitepaper on its Potential in Sleep Disorder Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sleep disorders represent a significant and growing public health concern, necessitating the exploration of novel therapeutic avenues. T-type calcium channels (T-channels), particularly the Ca_v3 family, have emerged as a compelling target due to their critical role in regulating neuronal excitability and thalamocortical rhythms, which are fundamental to the sleep-wake cycle. This technical guide delves into the preclinical data surrounding ML218, a potent and selective T-type calcium channel inhibitor, and explores its potential as a therapeutic agent for sleep disorders. While direct clinical data on this compound for sleep disorders is not yet available, this paper will synthesize the existing preclinical evidence, detail its mechanism of action, and provide a framework for future investigation.

Introduction: The Role of T-Type Calcium Channels in Sleep Regulation

T-type calcium channels are low-voltage activated calcium channels that play a crucial role in shaping neuronal firing patterns, particularly the burst firing mode of neurons in the thalamocortical circuitry.[1] This network is the primary generator of the synchronized oscillatory activities that characterize different sleep stages, including sleep spindles and delta waves during non-rapid eye movement (NREM) sleep. Dysregulation of these rhythms is implicated in a variety of sleep disorders.

The Ca_v3 family of T-type calcium channels consists of three subtypes: Ca_v3.1, Ca_v3.2, and Ca_v3.3. These subtypes are differentially expressed in the brain and contribute to the regulation of sleep and wakefulness. Inhibition of these channels, therefore, presents a promising strategy for modulating sleep patterns and addressing sleep-related pathologies.

This compound: A Novel T-Type Calcium Channel Inhibitor

This compound is a novel, centrally active small molecule that acts as a potent and selective inhibitor of T-type calcium channels.[2] Its discovery stemmed from a high-throughput screening campaign aimed at identifying novel modulators of T-type calcium channels.[2]

Pharmacological Profile of this compound

Preclinical studies have characterized the inhibitory activity of this compound against the three Ca_v3 subtypes. The available quantitative data is summarized in the table below.

| Parameter | Ca_v3.1 | Ca_v3.2 | Ca_v3.3 | Reference |

| IC_50 (Patch Clamp Electrophysiology) | - | 310 nM | 270 nM | [2] |

| IC_50 (Calcium Flux Assay) | - | 150 nM | - | [2] |

Table 1: In vitro potency of this compound against T-type calcium channel subtypes.

Mechanism of Action

This compound exerts its effects by directly blocking the pore of the T-type calcium channels, thereby reducing the influx of calcium ions into the neuron. This inhibition of calcium entry leads to a hyperpolarization of the neuronal membrane and a reduction in the likelihood of action potential generation, particularly the burst firing patterns that are dependent on T-channel activity. This modulation of neuronal excitability within the thalamocortical network is the primary mechanism through which this compound is hypothesized to influence sleep architecture.

References

- 1. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

ML218: A T-Type Calcium Channel Blocker with Therapeutic Potential in Oral Cancer

An In-depth Technical Guide on its Role in Oral Cancer Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge with high rates of morbidity and mortality. The quest for novel therapeutic agents that can effectively target the molecular machinery driving OSCC proliferation is a paramount area of research. One such promising agent is ML218, a potent and selective blocker of T-type voltage-gated calcium channels (T-VGCCs). Emerging evidence suggests that this compound can inhibit the proliferation of oral cancer cells, highlighting its potential as a lead compound for the development of new anti-cancer therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's role in oral cancer cell proliferation, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.

Core Mechanism of Action: Targeting T-Type Calcium Channels